1-(2H3)methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods:
Vilsmeier-Haack Reaction: This method involves the reaction of hydrazones with Vilsmeier reagents, such as DMF and POCl3, to form the desired aldehyde.
Oxidation of Alcohols: The corresponding alcohol can be oxidized using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to yield the aldehyde.
Miscellaneous Methods: Other methods include the use of Grignard intermediates, bromine-lithium exchange, or direct ortho-lithiation followed by treatment with DMF.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid
Reduction: 1-(2H3)methyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2H3)methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds:
1-Methyl-1H-pyrazole-4-carboxaldehyde: Similar in structure but lacks the deuterium substitution.
3-Methyl-1H-pyrazole-4-carbaldehyde: Differing in the position of the methyl group.
1-Ethyl-3-methylpyrazole-4-carbaldehyde: Contains an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its deuterium substitution, which can influence its chemical reactivity and stability, making it valuable in specific research applications .
Properties
Molecular Formula |
C5H6N2O |
---|---|
Molecular Weight |
113.13 g/mol |
IUPAC Name |
1-(trideuteriomethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O/c1-7-3-5(4-8)2-6-7/h2-4H,1H3/i1D3 |
InChI Key |
MYFZXSOYJVWTBL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)C=O |
Canonical SMILES |
CN1C=C(C=N1)C=O |
Origin of Product |
United States |
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